Product packaging for Neopentylamine(Cat. No.:CAS No. 5813-64-9)

Neopentylamine

Cat. No.: B1198066
CAS No.: 5813-64-9
M. Wt: 87.16 g/mol
InChI Key: XDIAMRVROCPPBK-UHFFFAOYSA-N
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Description

Neopentylamine (CAS 5813-64-9), also known as 2,2-Dimethylpropylamine, is a primary aliphatic amine with the molecular formula C5H13N and a molecular weight of 87.16 g/mol . It is a colorless liquid with a boiling point of 80-82 °C (176-180 °F) and a density of 0.74 g/cm³ . This compound serves as a versatile and valuable building block in organic synthesis and industrial research, particularly due to the steric hindrance imposed by its neopentyl structure . In pharmaceutical research, this compound is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs) and experimental drugs . Its high stability and low toxicity profile make it a preferred choice for developing novel therapeutic agents, including heat shock protein 90 inhibitors investigated for their potential in cancer treatment . The compound is also widely used in the agrochemical industry for the formulation of advanced crop protection agents such as herbicides, insecticides, and fungicides, contributing to enhanced agricultural productivity . Furthermore, this compound finds significant application in the coatings industry and the synthesis of specialty polymers, where it imparts durability, weather resistance, and chemical stability to high-performance coatings for automotive and industrial applications . From a mechanistic perspective, studies on its hydrodenitrogenation over sulfided catalysts like NiMo/Al2O3 reveal that the reaction proceeds through dehydrogenation to an imine or iminium cation intermediate, followed by the addition of H2S and elimination of NH3, rather than through direct hydrogenolysis of the C–N bond . This compound is classified as a dangerous good and is highly flammable and corrosive . It requires careful handling, as it causes severe skin burns and eye damage . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N B1198066 Neopentylamine CAS No. 5813-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropan-1-amine
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InChI

InChI=1S/C5H13N/c1-5(2,3)4-6/h4,6H2,1-3H3
Source PubChem
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InChI Key

XDIAMRVROCPPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
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DSSTOX Substance ID

DTXSID4022232
Record name 2,2-Dimethyl-1-propylamine
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Molecular Weight

87.16 g/mol
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CAS No.

5813-64-9
Record name Neopentylamine
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Record name Neopentylamine
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Synthetic Methodologies for Neopentylamine and Its Derivatives

Catalytic Amination of Neopentanol

The direct amination of neopentanol ((CH₃)₃CCH₂OH) with ammonia (B1221849) (NH₃) in the presence of a hydrogenation catalyst is the primary route for neopentylamine synthesis .

The synthesis of primary amines from alcohols, such as neopentanol, typically proceeds via a "hydrogen-borrowing" or "hydrogen-transfer" mechanism, also known as dehydroamination encyclopedia.pubmdpi.comescholarship.org. This mechanism involves a sequence of three main steps:

Alcohol Hydroxyl Dehydrogenation : The neopentanol is initially dehydrogenated over a hydrogenation/dehydrogenation catalyst to yield the corresponding aldehyde, pivalaldehyde ((CH₃)₃CCHO) mdpi.comescholarship.org.

Carbonyl Imidization : The aldehyde intermediate then undergoes a nucleophilic attack by ammonia (NH₃), followed by dehydration, leading to the formation of an imine or Schiff base mdpi.com.

Imine Hydrogenation : Finally, the imine/Schiff base is reduced through catalytic hydrogenation to form the desired primary amine, this compound mdpi.com.

The efficiency of this reductive amination is often limited by the initial dehydrogenation step, which can be affected by the competitive adsorption of ammonia on the catalyst surface mdpi.com.

The highly branched neopentyl group of neopentanol introduces significant steric effects that play a crucial role in the reaction's thermodynamics and kinetics . Computational studies indicate that these steric effects largely dominate over electronic factors in the catalytic amination of neopentanol . This inherent steric hindrance necessitates the use of specific catalysts that can facilitate the formation of the C–N bond while simultaneously suppressing undesirable side reactions, such as over-alkylation, which would lead to the formation of secondary or tertiary amines . Catalysts must be designed to accommodate the bulky neopentyl group, ensuring high selectivity for the primary amine product . Steric hindrance can generally impact reaction rates and product selectivity by influencing the transition state geometry and accessibility to active sites on the catalyst nih.govmasterorganicchemistry.comresearchgate.net.

Dehydrogenation-Condensation-Rehydrogenation Pathway

Catalytic Systems and Optimization

Nickel-based catalysts are predominantly employed for the reductive amination of alcohols due to their effectiveness, high activity, and stability escholarship.orgsigmaaldrich.com. Among these, Raney nickel and its modified forms are particularly preferred for this compound synthesis google.comgoogle.com. Raney nickel, known for its porous structure, provides a large surface area with numerous active catalytic sites acs.org.

The catalytic properties of Raney nickel can be further optimized by incorporating small amounts of other metals, such as iron, cobalt, copper, or chromium google.comgoogle.comacs.org. For instance, Raney nickel modified with iron (e.g., 15% iron by weight) has demonstrated superior performance in terms of conversion and selectivity . The iron content is critical, with at least 10% of the total metal content contributing to high amination activity google.com. Other effective nickel-containing catalysts include nickel-on-aluminum oxide, nickel-on-kieselguhr, and nickel oxide/chromium oxide google.comgoogle.com.

The catalytic amination of neopentanol is typically performed under specific conditions of temperature, pressure, and hydrogen presence to optimize reaction kinetics and equilibrium .

Temperature : The reaction is generally conducted at elevated temperatures, commonly ranging from 200°C to 300°C, with a preferred range of 220°C to 280°C google.com. Higher temperatures can lead to increased conversion rates or allow for shorter residence times google.com. For example, a temperature of 230°C proved suitable for achieving approximately 50% conversion using Raney nickel pills with a 10-minute residence time google.com.

Pressure : Increased pressure is typically applied, usually within a range of 10 to 500 bars, with 20 to 300 bars being preferred google.com. Specific examples include reactions conducted at 200 bars with Raney nickel pills and 250 bars with nickel-on-kieselguhr tablets google.com. High pressure, especially in a hydrogen atmosphere, can influence selectivity and favor the formation of saturated products vt.edu.

Hydrogen Presence : Hydrogen is a crucial component, typically present in catalytic amounts. A common range is 0.001 to 1 mol of hydrogen per mol of neopentanol, with 0.001 to 0.5 mol being preferred, and 0.01 to 0.1 mol being particularly preferred google.com. Hydrogen can be supplied as molecular hydrogen or generated in situ google.com. Its presence is vital for maintaining catalyst longevity by reducing coke formation and ensuring the nickel nanoparticles remain in their active metallic state, thereby preventing deactivation from metal nitrides and carbonaceous species escholarship.org.

The table below summarizes typical reaction conditions and outcomes for the catalytic amination of neopentanol:

Table 1: Representative Reaction Conditions and Results for this compound Synthesis

Catalyst TypeCatalyst Amount (wt% of neopentanol)Temperature (°C)Pressure (bars)Hydrogen (mol H₂/mol neopentanol)Yield (%)Selectivity (%)
Raney nickel/iron (15% Fe)39.1% (45g catalyst / 115g neopentanol)265300Not specified (30 bars initial H₂)76.388.2
Raney nickel pillsNot specified (1.3 kg catalyst)2302000.022 (0.3 mol H₂ / 13.4 mol neopentanol)2487.7
Nickel-on-kieselguhrNot specified (0.56 kg catalyst)2502500.023 (0.3 mol H₂ / 13 mol neopentanol)76.388.2

Note: Catalyst amount for Raney nickel/iron calculated from provided masses in Example 1 of US4495369A google.com. Hydrogen amounts for continuous procedures calculated from given flow rates and molar amounts in EP0022532A1 google.com.

Selectivity and By-product Formation (e.g., pivalic acid amide)

In certain synthetic routes, such as the reaction of neopentyl alcohol with ammonia in the presence of a hydrogenation catalyst, byproduct formation is a critical aspect to manage. A primary byproduct observed in this process is pivalic acid amide ((CH₃)₃CCONH₂), which can arise from the oxidation of neopentanol. Strategies to minimize its formation include maintaining reducing conditions, often achieved by co-feeding hydrogen, and operating at temperatures below 280°C to prevent thermal decomposition of intermediates. Post-reaction purification, such as fractional distillation, is typically employed to achieve high purity this compound, often exceeding 99%.

Table 1: Process Parameters and Outcomes for this compound Synthesis from Neopentyl Alcohol

ParameterDiscontinuous ProcessContinuous Process
Temperature (°C)265230–250
Pressure (bars)300250
CatalystRaney Ni/FeNi/kieselguhr
Conversion (%)9088–95
Selectivity (%)9288–96
Space Velocity (h⁻¹)0.3–1.5

Enantioselective Synthesis of this compound Derivatives

The enantioselective synthesis of this compound derivatives is crucial for applications requiring specific stereoisomers. Enantiomerically pure this compound derivatives can be prepared through a multi-step sequence starting from ketones thieme-connect.com.

Diastereoselective Reduction of Imines

A key step in the enantioselective synthesis of this compound derivatives involves the highly diastereoselective reduction of imines thieme-connect.com. This process typically begins with the formation of an imine from a ketone and a chiral auxiliary, such as (R)-α-methylbenzylamine thieme-connect.com. The subsequent reduction of this imine, often achieved using sodium borohydride (B1222165) (NaBH₄), proceeds with high diastereoselectivity to yield the desired this compound derivative thieme-connect.com.

The diastereoselection in imine reduction is influenced by steric factors between the C-H moiety eclipsing the imine double bond and the groups derived from the chiral protecting group, such as the methyl group and phenyl ring of (S)-phenylethylamine (PEA) researchgate.net. Studies on the reduction of N-chiral imines derived from (R)- or (S)-PEA have demonstrated that good to high diastereomeric ratios can be achieved, even with mediocre cis/trans imine ratios researchgate.netbeilstein-journals.org. Various reducing agents have been explored for imine reduction, including metal hydrides like NaBH₄ and zinc borohydride, as well as catalytic hydrogenation using molecular hydrogen researchgate.netorganic-chemistry.orglew.ro. For instance, zinc borohydride has been successfully applied in the stereoselective preparation of chiral amines from enantiopure imines researchgate.net.

A summary of typical conditions and outcomes for diastereoselective imine reduction is presented in the table below:

Precursor Imine TypeChiral AuxiliaryReducing AgentDiastereoselectivityNotes
From Ketones(R)-α-MethylbenzylamineNaBH₄High Diastereoselectivity thieme-connect.comFour-step sequence thieme-connect.com
Enantiopure Imines(S)-Phenylethylamine (PEA)Zinc BorohydrideStereoselective researchgate.netInfluence of steric factors researchgate.net
N-Chiral Ketimines(R)- or (S)-PEAHydrogenation (e.g., Raney-Ni)Good to High Diastereomeric Ratios beilstein-journals.orgEffective even with mediocre cis/trans imine ratios beilstein-journals.org

Chiral Catalysts in Asymmetric Synthesis

Chiral catalysts play a pivotal role in achieving enantioselectivity in the synthesis of this compound derivatives and other chiral amines. For instance, chiral nickel catalysts have been utilized in enantioconvergent substitution reactions to synthesize protected dialkyl carbinamines, which are important chiral amine building blocks nih.gov. These methods involve the coupling of alkylzinc reagents with racemic partners, such as α-phthalimido alkyl chlorides or N-hydroxyphthalimide (NHP) esters of protected α-amino acids, under mild conditions nih.gov. The versatility of these methods allows for the incorporation of various functional groups nih.gov.

While some chiral catalysts, such as certain ruthenium catalysts, have been explored for asymmetric synthesis of this compound derivatives, they have sometimes yielded modest enantiomeric excesses (e.g., 22% ee) nottingham.ac.uk. Beyond metal-based catalysts, various organocatalysts, including chiral β-aminophosphine derivatives, chiral aldehyde catalysts (e.g., derived from BINOL), and chiral guanidines, have emerged as powerful tools in asymmetric synthesis due to their strong basicity, hydrogen-bond donor ability, or ability to form multiplex catalytic systems rsc.orgfrontiersin.orgrsc.org. These catalysts enable a wide range of transformations with high efficiency and stereoselectivity.

Application in Natural Product Total Synthesis

Chiral amine derivatives, including those related to this compound, are important building blocks in the total synthesis of natural products and other bioactive small molecules researchgate.netnih.gov. Asymmetric multicomponent reactions, which can yield enantiopure this compound derivatives, have been successfully applied in the total synthesis of various natural products and commercial drugs, offering advantages such as reduced reaction steps researchgate.netrsc.org. The field of natural product total synthesis heavily relies on efficient asymmetric methodologies to construct complex chiral scaffolds rsc.orgmdpi.comust.hk. While specific detailed research findings on the direct application of this compound itself as a key intermediate in the total synthesis of a named natural product were not extensively detailed in the immediate search results, the broader context highlights the critical role of chiral amines and asymmetric synthetic strategies in this domain nih.govmdpi.comsioc-journal.cn. The development of enantioselective routes to compounds like this compound derivatives contributes to the broader toolkit available for constructing the intricate architectures found in natural products.

Reactivity and Reaction Mechanisms of Neopentylamine

Nucleophilic Reactivity of the Primary Amine Group

The nitrogen atom in neopentylamine possesses a lone pair of electrons, rendering it nucleophilic smolecule.comcymitquimica.com. This nucleophilic character enables its participation in reactions where it donates its electron pair to an electrophilic center, facilitating the formation of new chemical bonds smolecule.com.

This compound, as a primary amine, can undergo alkylation reactions where it acts as a nucleophile, reacting with electrophiles such as alkyl halides to form more complex amines, specifically N-alkylated products smolecule.comcymitquimica.comchemicalbook.com. Research has explored palladium-catalyzed γ-C(sp³)–H alkylation of this compound, demonstrating its utility in functionalizing remote unactivated C(sp³)–H bonds acs.org. This process can be selectively controlled by acid or base, leading to either alkylation or alkenylation products acs.org.

This compound readily participates in acylation reactions, which involve the introduction of an acyl group onto the nitrogen atom, leading to the formation of amides smolecule.com. These reactions typically occur when this compound reacts with activated carboxylic acid derivatives such as acyl chlorides or acid anhydrides smolecule.comlumenlearning.comlibretexts.orgfishersci.co.uk. The process does not usually require heat and can be performed with excess aqueous base for less reactive acylating agents like benzoyl chloride lumenlearning.comfishersci.co.uk. Amides formed from this compound are valuable intermediates in organic synthesis smolecule.com. For instance, this compound has been utilized in the biocatalytic synthesis of amides from carboxylic acids using ATP-dependent amide bond synthetases nih.gov.

Primary amines, including this compound, react with aldehydes and ketones to form imines, also known as Schiff bases lumenlearning.comorgoreview.commasterorganicchemistry.comyoutube.com. This is a condensation reaction characterized by the elimination of a water molecule orgoreview.commasterorganicchemistry.comyoutube.com. The mechanism typically involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by proton transfers and elimination of water to yield the imine orgoreview.commasterorganicchemistry.comyoutube.com. Imine or iminium-cation intermediates are crucial in certain reactions involving this compound, such as hydrodenitrogenation, where dehydrogenation of the amine to an imine or iminium cation is a key step researchgate.netethz.ch.

Acylation Reactions (Formation of Amides)

Oxidation Reactions

This compound can undergo oxidation reactions to form various products. It can be oxidized to its corresponding N-oxides . Depending on the reaction conditions, it can also be oxidized to form carbonyl compounds, such as imines or aldehydes smolecule.com. For example, primary amines can be rapidly and quantitatively oxidized to the corresponding imines by singlet oxygen, often in the presence of a sensitizer (B1316253) like tetraphenylporphyrin (B126558) nih.gov. Common oxidizing agents for amines include potassium permanganate (B83412) and chromium trioxide .

Reduction Reactions (Formation of Secondary and Tertiary Amines)

This compound can be subjected to reduction reactions, leading to the formation of secondary and tertiary amines . This typically involves the alkylation of the primary amine, followed by reduction of the resulting imine or iminium intermediate, or direct reductive amination. Common reducing agents utilized for such transformations include lithium aluminum hydride and diborane (B8814927) . The synthesis of this compound itself is often achieved through the reaction of neopentyl alcohol with ammonia (B1221849) in the presence of a hydrogenation catalyst, which is a reductive process smolecule.comwikipedia.orggoogle.com. This method yields this compound with high selectivity and minimal by-products smolecule.com.

Substitution Reactions (Replacement of Amino Group)

This compound can participate in substitution reactions where its amino group is replaced by other functional groups . Reagents such as halogens and sulfonyl chlorides are commonly employed for these transformations . In hydrodenitrogenation (HDN) processes, this compound can undergo NH₂-SH substitution, a mechanism that involves the dehydrogenation of the amine to an imine or iminium cation, followed by the addition of hydrogen sulfide (B99878) and subsequent elimination of ammonia researchgate.netethz.ch. Due to the steric hindrance imposed by the tertiary butyl group at the alpha-carbon atom, this compound reacts slower in substitution reactions compared to non-branched primary amines, and classic SN2 substitution of the amino group by H₂S is generally not observed in certain catalytic contexts below 340 °C researchgate.netethz.ch.

Advanced C–H Functionalization Studies

The functionalization of remote unactivated C(sp³)–H bonds and the control of reaction selectivity are significant challenges in transition-metal catalysis. This compound has been a subject of study in this area, particularly concerning palladium-catalyzed reactions. researcher.lifenih.govacs.org

Palladium-Catalyzed γ-C(sp³)–H Alkylation and Alkenylation

Recent research has demonstrated palladium-catalyzed γ-C(sp³)–H selective alkylation and alkenylation of this compound. researcher.lifenih.govacs.org This transformation utilizes a removable 7-azaindole (B17877) as a directing group, which plays a crucial role in guiding the palladium catalyst to the desired C–H bond. researcher.lifenih.govacs.org A key finding in these studies is the ability to switch the reaction selectivity between alkylation and alkenylation products by simply adjusting the reaction conditions with acid or base. researcher.lifenih.govacs.org Acidic conditions favor alkylation, leading to the formation of C(sp³)–C(sp³) bonds, while basic conditions promote alkenylation, resulting in C(sp³)–C(sp²) bond formation. researcher.lifenih.govacs.org The methodology has shown compatibility with various acrylates, allowing for the synthesis of structurally diverse aliphatic chain extension and functionalization products. researcher.lifenih.govacs.org

Mechanistic Insights into C–H Activation

Mechanistic investigations into the palladium-catalyzed C–H activation of this compound reveal that both the acidic and basic catalytic transformations share a common six-membered dimer palladacycle intermediate. nih.govacs.org This suggests that despite the divergent product outcomes, the initial C–H activation step proceeds through a similar cyclometalated intermediate. The precise role of acid and base in dictating the subsequent reaction pathways (alkylation versus alkenylation) from this shared intermediate highlights a sophisticated level of control over reaction selectivity in remote C–H functionalization. nih.govacs.org

Hydrodenitrogenation Studies

Hydrodenitrogenation (HDN) is a critical process in petroleum refining for removing nitrogen impurities from fuel feedstocks. The mechanism of this compound hydrodenitrogenation has been extensively studied, particularly over sulfided catalysts. ethz.chresearchgate.netresearchgate.net

Mechanism on Sulfided Catalysts (e.g., NiMo/Al₂O₃)

The hydrodenitrogenation of this compound over sulfided NiMo/Al₂O₃ catalysts has been investigated under conditions such as 300-340 °C and 3 MPa total pressure. ethz.chresearchgate.net In these reactions, neopentanethiol was identified as a primary product. ethz.chresearchgate.netresearchgate.net Additionally, dialkylamines and dialkylimines, specifically di(neopentyl)imine, were formed as primary products. ethz.chresearchgate.netresearchgate.net In contrast, neopentane (B1206597) was observed as a secondary product, indicating that direct hydrogenolysis of this compound to neopentane does not occur readily below 340 °C on these catalysts. ethz.chresearchgate.netresearchgate.net The formation of di(neopentyl)imine suggests that dehydrogenation and hydrogenation reactions are integral to the process. ethz.chresearchgate.netresearchgate.net

An overview of the product distribution in the hydrodenitrogenation of this compound on sulfided NiMo/Al₂O₃ is presented below:

Product TypeExamplesFormation Status
ThiolsNeopentanethiolPrimary
DialkylaminesDi(neopentyl)aminePrimary
DialkyliminesDi(neopentyl)iminePrimary
AlkanesNeopentaneSecondary

Formation of Imine or Iminium-Cation Intermediates

A crucial aspect of the hydrodenitrogenation mechanism of this compound involves the formation of imine or iminium-cation intermediates. ethz.chresearchgate.netresearchgate.net These intermediates are proposed to form through the dehydrogenation of the amine. ethz.chresearchgate.netresearchgate.net The presence of di(neopentyl)imine as a primary product strongly supports the involvement of such intermediates. ethz.chresearchgate.netresearchgate.net These imine or iminium-cation species play a significant role in the subsequent nucleophilic substitution of the amine group by hydrogen sulfide (NH₂-SH substitution). ethz.chresearchgate.netresearchgate.net

C–N Bond Cleavage Pathways

The C–N bond cleavage in the hydrodenitrogenation of this compound on sulfided NiMo/Al₂O₃ catalysts primarily occurs via a substitution mechanism rather than direct hydrogenolysis. ethz.chresearchgate.netresearchgate.net This pathway involves the initial dehydrogenation of the amine to an imine or iminium cation. ethz.chresearchgate.netresearchgate.net Subsequently, H₂S adds to this imine or iminium cation, leading to the elimination of ammonia (NH₃) and the formation of a thioaldehyde, which is then hydrogenated to an alkanethiol. ethz.ch This multi-step process, involving metal-like reactions such as dehydrogenation, addition, elimination, and hydrogenation, is distinct from classic organic substitution reactions. ethz.ch It has been observed that hydrogenolysis of the aliphatic C–N bond of this compound is difficult over sulfided NiMo/Al₂O₃ catalysts below 340 °C, in contrast to metal catalysts where C–N hydrogenolysis can occur more readily at lower temperatures. ethz.chresearchgate.netresearchgate.net

Formation of Thiol Products (e.g., Neopentanethiol)

The formation of thiol products, such as neopentanethiol (2,2-dimethylpropanethiol), is a key outcome of the hydrodenitrogenation of this compound over specific catalysts. ethz.chresearchgate.netethz.chresearchgate.net Research, particularly on sulfided NiMo/Al₂O₃ catalysts, has identified neopentanethiol as a primary product in the HDN of this compound. ethz.chethz.chresearchgate.net This indicates that the substitution of the amine group by H₂S is a significant pathway. ethz.chethz.ch

Reaction Mechanisms: The formation of neopentanethiol from this compound in HDN reactions does not typically proceed via classic SN2 substitution, E1, or E2 elimination pathways due to the steric hindrance around the nitrogen and the nature of the catalyst surface. ethz.chresearchgate.netethz.chresearchgate.net Instead, the mechanism involves a series of metal-catalyzed reactions, primarily through imine or iminium cation intermediates. ethz.chresearchgate.netethz.chresearchgate.net

Two similar mechanisms have been proposed to explain the formation of products, including thiols:

Dehydrogenation to Imine: In one pathway, the alkylamine (this compound) first undergoes dehydrogenation to form an imine. ethz.chresearchgate.netethz.ch

Electron and Proton Transfer to Iminium Cation: Alternatively, the alkylamine may react via electron and proton transfer to form an iminium cation. ethz.chresearchgate.net

Following the formation of the imine or iminium cation intermediate, the addition of hydrogen sulfide (H₂S) occurs. ethz.chresearchgate.netethz.ch This is followed by the elimination of ammonia (NH₃) and subsequent hydrogenation, which ultimately leads to the formation of the alkanethiol, neopentanethiol. ethz.chresearchgate.netethz.ch

This process highlights an NH₂-SH substitution mechanism where the amine group is replaced by a thiol group via these intermediates, rather than a direct nucleophilic substitution. researchgate.netresearchgate.net The secondary nature of products like neopentane (2,2-dimethylpropane) suggests that they are formed from neopentanethiol through C-S hydrogenolysis, rather than direct C-N bond hydrogenolysis from this compound itself, especially at temperatures below 340 °C. ethz.chethz.chresearchgate.net

Catalytic Conditions and Product Selectivity: Studies on sulfided NiMo/Al₂O₃ catalysts show that this compound exhibits low reactivity at temperatures around 270-300 °C, with appreciable conversion typically observed at 340 °C. ethz.chethz.ch Besides neopentanethiol, other primary products identified include dithis compound and dineopentylimine, indicating that substitution by another this compound molecule also occurs. ethz.chethz.chresearchgate.net The selectivity of neopentanethiol as a primary product can vary with reaction conditions, such as temperature and H₂S pressure. ethz.ch

Table 1: Key Reaction Products and Intermediates in this compound Hydrodenitrogenation

Compound NameRole in Reaction
This compoundReactant, primary amine
NeopentanethiolPrimary product, formed via NH₂-SH substitution
Dithis compoundPrimary product, formed via substitution with another amine molecule
DineopentyliminePrimary product, formed via dehydrogenation and subsequent reactions
Imine intermediatesCrucial intermediate in thiol and dialkylamine formation
Iminium cation intermediatesCrucial intermediate, alternative to imine intermediate pathway
NeopentaneSecondary product, typically formed from neopentanethiol via C-S hydrogenolysis

Applications of Neopentylamine in Advanced Materials Research

Polymer Chemistry and Materials Science

Neopentylamine (NPA) plays a significant role in the synthesis of specialty polymers, primarily functioning as an initiator in specific polymerization processes and as a curing agent in thermosetting systems. In the context of ring-opening polymerization (ROP) of N-Carboxy Anhydrides (NCAs), this compound has been explicitly utilized as an initiator rsc.orguniversiteitleiden.nlresearchgate.net. As an initiator, it becomes incorporated into the growing polymer chain, thus contributing to the final polymer structure. Beyond its role in ROP, amines, including those with structures similar to this compound, are widely employed as curing agents or hardeners for epoxy resins abg-am.comevonik.comspecialchem.comtorayfinechemicals.comqr-polymers.combitrez.compcimag.com. These curing agents facilitate the cross-linking reactions of epoxy resins, leading to the formation of robust three-dimensional polymeric networks doxuchem.com.

The incorporation of this compound or its derivatives into polymer systems, particularly as a curing agent or through polymerization initiation, can contribute to the enhancement of various material properties. For instance, amorphous polyamide compositions derived from neopentyl-containing precursors have demonstrated high thermal stability, with the polymer remaining stable at temperatures exceeding 350°C. google.com

This compound, as an amine, can function as a curing agent for epoxy resins, contributing to the development of materials with desirable performance characteristics. Amine-based curing agents are crucial for forming the cross-linked network of epoxy resins, which imparts a range of beneficial properties specialchem.comtorayfinechemicals.comdoxuchem.com. These properties include outstanding chemical and corrosion resistance, excellent adhesion and bonding to various substrates (such as metals, ceramics, glass, and concrete), and good mechanical properties abg-am.comevonik.comqr-polymers.comdoxuchem.comcardolite.comolinepoxy.com. The low volume shrinkage rate of epoxy resins during curing (approximately 2% compared to 11% for unsaturated polymers) also contributes to strong adhesion by minimizing internal stresses doxuchem.com. Depending on the specific formulation and modification, amine-cured epoxy systems can also offer good flexibility abg-am.comevonik.comqr-polymers.comcardolite.com.

This compound (NPA) serves as an effective initiator in the ring-opening polymerization (ROP) of N-Carboxy Anhydrides (NCAs), a well-established method for synthesizing polypeptides and polypeptoids rsc.orguniversiteitleiden.nlresearchgate.netresearchgate.netmdpi.comfrontiersin.orgresearchgate.netchemrxiv.org. This polymerization mechanism involves the nucleophilic attack of the amine initiator on the NCA monomer, leading to the opening of the anhydride (B1165640) ring and subsequent chain growth frontiersin.orgchemrxiv.org. The use of this compound as an initiator has been investigated under various polymerization conditions, including solvent polarity and temperature, to achieve controlled and living polymerization rsc.orguniversiteitleiden.nlresearchgate.net.

The steric demand of the initiator, such as this compound, significantly influences the ROP of NCAs, particularly α-substituted and N-methylated NCAs (αNNCAs) rsc.orgresearchgate.net. Studies comparing this compound (NPA) with n-butyl amine (nBu) as initiators have revealed that the polymerization process and the characteristics of the resulting polymers are tremendously affected by the steric bulk of both the initiators and the monomers rsc.orgresearchgate.net. Computational studies, based on coupled cluster (CC) calculations, further support that steric constraints are of greater importance than electronic effects for the ROP of αNNCAs rsc.org.

This compound's role as an initiator in the ROP of NCAs is crucial for gaining insight into and facilitating the synthesis of N-methylated polypeptides rsc.org. The investigation of ROP of α-substituted and N-methylated NCAs (αNNCAs) using initiators like this compound contributes to understanding the formation of these specific polypeptide structures rsc.orgresearchgate.net. N-methylated polypeptides, such as poly(N-methyl-L-methionine), can form helical secondary structures in solution, highlighting the impact of the polymerization conditions and initiator choice on the final polymer's conformational properties rsc.org. The synthesis of N-methylated amino acids and their incorporation into peptide chains are areas of ongoing research due to their importance in modifying peptide properties like metabolic stability and oral availability researchgate.net.

Role in Ring-Opening Polymerization (ROP) of N-Carboxy Anhydrides (NCAs)

Influence of Steric Demand of Initiators

High-Performance Coatings

This compound is utilized in the formulation of high-performance coatings, contributing to their enhanced properties for demanding applications.

Automotive and Industrial Applications

This compound finds application in high-performance coatings used across various sectors, including automotive original equipment manufacturer (OEM) coatings, industrial paints, and protective coatings ugr.es. Its inclusion makes these coatings suitable for harsh environments and contributes to their robust performance in industrial maintenance ugr.es. The expanding global automotive production and the increasing demand for durable coatings are driving the continued growth of this compound-based formulations in this segment ugr.es.

Durability, Chemical Resistance, Weatherability, Scratch Resistance, Gloss Retention, UV Protection

This compound enhances several critical performance characteristics of coatings:

Chemical Resistance: Coatings formulated with this compound exhibit enhanced chemical stability and resistance, crucial for industrial environments where exposure to various chemicals is common ugr.es.

Scratch Resistance: In automotive coatings, this compound contributes to improved scratch resistance, maintaining the aesthetic integrity of vehicle finishes ugr.es.

Gloss Retention: It aids in preserving the gloss of coatings over time, which is particularly beneficial for automotive applications where visual appeal is important ugr.es.

UV Protection: this compound-based formulations offer enhanced UV protection, safeguarding the coated surfaces from degradation caused by ultraviolet radiation ugr.es.

The table below summarizes the performance enhancements provided by this compound in coatings:

PropertyEnhancement Provided by this compoundRelevant Application Areas
DurabilityEnhancedAutomotive, Industrial, Protective
WeatherabilityEnhancedAutomotive, Industrial, Protective
Chemical ResistanceEnhancedIndustrial, Protective
Scratch ResistanceImprovedAutomotive
Gloss RetentionImprovedAutomotive
UV ProtectionEnhancedAutomotive

Research in Advanced Materials for Energy Applications

Research is exploring the potential of this compound and its derivatives in advanced materials for energy applications, particularly in the context of battery technology.

This compound Derivatives in Battery Performance Improvement (e.g., EVs)

This compound is recognized as a "battery material" sigmaaldrich.com. While detailed research findings specifically on how this compound derivatives directly improve the performance of electric vehicle (EV) batteries are not extensively documented in the provided scope, amines, as a class of compounds to which this compound belongs, are being investigated as components in lithium-ion battery electrolytes google.com. Electrolytes containing amines, along with other components like vinylene carbonate and nitriles, have shown utility in improving discharge retention after multiple charge/discharge cycles in lithium-ion batteries google.com. This suggests a potential role for this compound or its derivatives in enhancing the longevity and efficiency of battery systems, which is crucial for applications like EVs. Further research is ongoing in the broader field of battery materials and electrolytes to develop high-performance, safe, and sustainable battery solutions evonik.comnrel.govrsc.org.

Computational and Spectroscopic Studies of Neopentylamine

Computational Chemistry and Molecular Modeling

Computational methods, particularly density functional theory (DFT), have become indispensable tools for understanding the nuanced behavior of neopentylamine at a molecular level. These theoretical studies provide insights that complement and explain experimental observations.

The interplay between steric hindrance and electronic effects is a central theme in the chemistry of this compound. Computational studies have been employed to dissect these contributions, particularly in reactions where the bulky neopentyl group plays a significant role.

In the catalytic amination of neopentanol to produce this compound, computational models suggest that steric effects exerted by the neopentyl group are the dominant factor influencing the reaction. These steric constraints are significant enough to necessitate specific catalytic systems capable of promoting C–N bond formation without being impeded by the bulky substituent.

Further computational research into the ring-opening polymerization (ROP) of α-substituted and N-methylated N-carboxy anhydrides (αNNCAs) has utilized this compound as a sterically demanding initiator. rsc.org In these studies, coupled cluster (CC) calculations were performed to compare the effects of this compound with less hindered initiators like n-butyl amine. The findings from these computational models supported experimental results, underlining that for the ROP of αNNCAs, steric constraints are of greater importance than electronic effects. rsc.org The steric demand of both the initiator and the monomer was found to have a tremendous impact on the polymerization process and the characteristics of the resulting polymers. rsc.org

A broader analysis using methods like the Activation Strain Model (ASM) combined with Natural Energy Decomposition Analysis (NEDA) allows for the quantitative separation of steric and electronic effects. mdpi.com While not applied directly to this compound in the provided literature, this methodology clarifies how subtle changes to a ligand's structure can affect stereoselectivity, primarily through strain energy versus interaction energy, a principle directly applicable to the challenges posed by this compound's structure. mdpi.com

The fragmentation pathways and energetics of this compound upon ionization have been a subject of detailed computational and experimental study. Research has focused on the dissociation dynamics of energy-selected this compound ions to gain insight into its stability and reactivity. smolecule.com

Threshold Photoelectron-Photoion Coincidence (TPEPICO) spectroscopy has been a key technique in these investigations. By studying energy-selected this compound ions, researchers have determined crucial thermochemical data. acs.orgresearchgate.netrsc.org These studies have provided the heats of formation for both this compound and its related alcohol, neopentyl alcohol. acs.orgablesci.com The analysis of dissociation dynamics provides fundamental data on bond energies and the stability of the resulting ionic fragments. acs.orgresearchgate.net

FindingMethodReference
Determination of Heats of FormationDissociation dynamics of energy-selected ions acs.org
Investigation of Ionic StabilityThreshold Photoelectron-Photoion Coincidence (TPEPICO) researchgate.net
Analysis of ReactivityStudies of interactions in ionization processes smolecule.com

This table summarizes key research findings on the dissociation dynamics of this compound ions.

This compound's utility as a reaction initiator, particularly in polymer chemistry, has been scrutinized using computational models to understand its mechanistic role. Its significant steric bulk provides a useful test case for theories of polymerization control.

In the context of ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs), this compound is used as an initiator that operates via the normal amine mechanism (NAM). rsc.orgfrontiersin.org Computational studies, often using density functional theory (DFT), are employed to investigate the different steps of this mechanism, including carbonyl addition, ring opening, and decarboxylation. frontiersin.org

A specific study compared the initiating efficiency of this compound (NPA) with n-butyl amine (nBu) for the ROP of α-substituted and N-methylated NCAs. rsc.org The experimental results, which showed a profound influence of the initiator's steric demand, were corroborated by coupled cluster (CC) calculations. rsc.org These computational models confirmed that steric factors, rather than electronic ones, were the primary determinants of the polymerization behavior when using a bulky initiator like this compound. rsc.org

InitiatorRelative Steric DemandImpact on Polymerization (Computational Finding)
This compound (NPA)HighSignificantly affected by steric constraints, minor influence from electronic effects. rsc.org
n-Butyl amine (nBu)LowLess sterically demanding, serving as a baseline for comparison. rsc.org

This table compares this compound with a less sterically hindered initiator in computational studies of polymerization.

While specific computational drug design studies focusing exclusively on this compound are not detailed in the provided literature, its structural motifs are relevant in the context of computer-aided drug discovery (CADD). The principles of CADD involve using computational methods to model and predict the interaction between a potential drug molecule and a biological target, typically a protein. crelux.comuq.edu.auorscience.ru

Cyclometalation reactions, where a ligand reacts with a metal center to form a metallacycle, are heavily influenced by the steric and electronic properties of the ligand. Computational studies, primarily using DFT, provide crucial insights into the thermodynamics and kinetics of these processes. hku.hkrsc.orgrsc.org

Although studies specifically detailing the cyclometalation of this compound were not found, research on analogous 1-arylalkylamines provides a relevant framework. ntu.edu.sg Computational investigations into these systems reveal that a proper balance of steric factors is essential for the formation and stability of the resulting iridacycles. ntu.edu.sg The bulky tert-butyl group of this compound would be expected to significantly influence the regioselectivity and energetics of C-H bond activation. Computational models can predict the relative stability of different possible metallacycle ring sizes (e.g., five-membered vs. six-membered rings) and can elucidate the transition states involved in the cyclometalation process. ntu.edu.sg DFT calculations are used to investigate coordination preferences and predict which coordination modes are more energetically favorable, which is critical when a sterically demanding ligand like this compound is used. rsc.org

Computer-Aided Drug Discovery and Protein Modeling

Spectroscopic Characterization Techniques

The definitive identification and characterization of this compound rely on a suite of standard spectroscopic techniques. These methods provide a molecular fingerprint, confirming the compound's structure and purity. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). measurlabs.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for structural elucidation. measurlabs.com In the ¹H NMR spectrum of this compound, the nine equivalent protons of the tert-butyl group produce a sharp, strong singlet. The two protons of the methylene (B1212753) group (CH₂) appear as a singlet or a triplet depending on coupling with the amine protons, while the two amine (NH₂) protons give a broad signal with a variable chemical shift. The ¹³C NMR spectrum is characterized by four distinct signals corresponding to the quaternary carbon, the methyl carbons, the methylene carbon, and the carbon bonded to the nitrogen.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.com The spectrum of this compound shows characteristic N-H stretching vibrations for a primary amine in the region of 3300-3400 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups are also prominent.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The dissociation of the this compound ion is a key area of study, as detailed in section 5.1.2. acs.orgrsc.org

TechniqueFeatureExpected Signal/Value
¹H NMR Protons of (CH₃)₃C-Singlet, ~0.9 ppm
Protons of -CH₂-Singlet, ~2.4 ppm
Protons of -NH₂Broad Singlet, variable shift
¹³C NMR Carbon of (CH₃)₃C -~32 ppm
Carbons of (C H₃)₃C-~28 ppm
Carbon of -C H₂-~52 ppm
IR Spectroscopy N-H Stretch (primary amine)Two bands in the 3300-3400 cm⁻¹ region
C-N Stretch~1000-1200 cm⁻¹

This table presents a summary of the expected spectroscopic data for the characterization of this compound. Note that exact values can vary depending on the solvent and experimental conditions.

NMR Spectroscopy (¹³C, ¹⁹⁵Pt NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for characterizing the structure of this compound and its complexes in solution. Both ¹³C and ¹⁹⁵Pt NMR provide distinct and complementary information.

¹³C NMR

¹³C NMR spectroscopy offers direct insight into the carbon framework of a molecule. For this compound, the chemical shifts are characteristic of its aliphatic structure. Each non-equivalent carbon atom in the molecule produces a distinct signal, allowing for the confirmation of its backbone. nih.govchemicalbook.com In the ¹³C NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃), the following peaks are typically observed:

When this compound acts as a ligand in metal complexes, the coordination to the metal center can induce shifts in these ¹³C signals, providing information about the electronic environment and the nature of the metal-ligand bond. researchgate.net

¹⁹⁵Pt NMR

The chemical shift range for ¹⁹⁵Pt is vast, spanning over 15000 ppm, which allows for the resolution of structurally similar species. huji.ac.ilrsc.org The chemical shifts for Pt(II) and Pt(IV) complexes, the common oxidation states for antitumor agents, appear in distinct regions. rsc.org Furthermore, ¹⁹⁵Pt NMR can reveal scalar couplings (J-coupling) between platinum and other nuclei like ¹³C, ¹⁵N, and ¹H, providing crucial data on the connectivity within the complex. huji.ac.ilresearchgate.net For instance, one-bond ¹⁹⁵Pt-¹⁵N couplings typically range from 160 to 390 Hz, while two-bond ¹⁹⁵Pt-¹H couplings are in the range of 25 to 90 Hz. huji.ac.il These parameters are invaluable for confirming the binding of this compound to the platinum center and elucidating the structure of the resulting complex. researchgate.net

IR Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, a primary aliphatic amine, the IR spectrum shows several characteristic absorption bands. orgchemboulder.com In the solid-state infrared spectrum of a nickel(II) complex containing this compound, a broad and intense feature for the N-H moiety is observed around 3420 cm⁻¹. nih.gov

The key vibrational modes for primary amines like this compound are summarized below:

Monitoring changes in these frequencies upon coordination to a metal ion can confirm the involvement of the amine group in bonding and provide information about the strength of the interaction. core.ac.uk

Mass Spectrometry (e.g., DESI-MS for Reaction Monitoring)

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, allowing for the identification and characterization of compounds. A particularly innovative application involving this compound is the use of Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for high-throughput reaction monitoring. acs.org

DESI-MS allows for the rapid analysis of samples in their native environment with minimal preparation. researchgate.net This technique has been successfully employed to monitor the reductive amination of drug molecules like naltrexone (B1662487) and naloxone (B1662785) using a library of amines, including this compound. acs.org

Key findings from DESI-MS reaction monitoring include:

High-Throughput Screening: Researchers were able to examine thousands of unique reactions, identifying over 3000 derivative products. acs.org

Reaction Monitoring: The technique allows for the direct detection of both the intermediate imine (Im) and the final amine (Am) product of the reductive amination in real-time. acs.org

Structural Characterization: Tandem mass spectrometry (MSⁿ) can be used online to fragment ions of interest, providing structural information to differentiate between isomers and confirm reaction products. acs.org For example, MS³ spectra of the reductive amination product of naloxone with this compound allowed for detailed fragmentation analysis. acs.org

This approach showcases the power of DESI-MS not only as an analytical tool for product identification but also as a method for rapid exploration of chemical reactions and optimization of synthetic pathways involving this compound. acs.orgchemrxiv.orgnih.govchromatographyonline.com

X-Ray Crystallography (for Derivatives and Complexes)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of crystalline solids. riken.jp For derivatives and metal complexes of this compound, this technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. jocpr.comnih.gov

While a crystal structure for pure this compound is not discussed in the provided context, structures of its complexes and derivatives have been studied. For example, the crystal structure of an iron complex incorporating a ligand derived from this compound has been determined, revealing the coordination environment of the metal center. The analysis of such structures is crucial for understanding how the bulky neopentyl group influences the packing and geometry of the complex.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. mdpi.com This pattern is used to generate an electron density map, from which a model of the atomic arrangement can be built and refined. nih.govmdpi.com

The structural data obtained from X-ray crystallography are essential for establishing structure-activity relationships, particularly in the design of metal-based therapeutic agents where the precise geometry of the complex is critical to its biological function. riken.jp

Table of Mentioned Compounds

Neopentylamine in Medicinal Chemistry and Biological Applications

Pharmaceutical Intermediate and Active Pharmaceutical Ingredient (API) Synthesis

Neopentylamine is a key intermediate in the synthesis of various pharmaceuticals and active pharmaceutical ingredients (APIs). ontosight.aismolecule.comindustryarc.comindustryarc.com Its primary amine group allows it to readily participate in a variety of chemical reactions, making it a versatile building block for medicinal chemists. smolecule.com

Building Block for Complex Organic Molecules and Drugs

The nucleophilic nature of the amine group in this compound enables its use in reactions such as alkylation and acylation, facilitating the construction of more complex molecular architectures. smolecule.com This reactivity is fundamental to its role as a building block in the synthesis of experimental drugs and other organic compounds. smolecule.com For instance, this compound is utilized in the synthesis of derivatives that are investigated for their potential in agrochemicals and pharmaceuticals. It can also be used to create N-alkylated products, which are valuable intermediates in organic synthesis. smolecule.com

A notable example of its application is in the biocatalytic synthesis of a key intermediate of losmapimod (B1675150). This process utilizes this compound in a reaction with 6-chloronicotinic acid, catalyzed by enzymes. nih.govresearchgate.netmdpi.com Furthermore, derivatives of this compound have been shown to be useful in palladium-catalyzed carbon-hydrogen functionalization reactions, where the this compound framework acts as a directing group for selective chemical modifications.

Development of New Therapeutic Agents

The incorporation of the this compound moiety into drug candidates is a strategy employed in the development of new therapeutic agents. smolecule.com Research has shown that this compound derivatives are being explored for a variety of therapeutic applications. For example, neopentyl isothiocyanate, synthesized from this compound, has been investigated for its potential antimicrobial, antifungal, and anticancer properties. ontosight.ai

The structural characteristics of this compound can significantly influence the biological activity of the resulting compounds, making it a relevant component in drug design. smolecule.com Its derivatives are being studied for their potential to modulate biological pathways, such as the p38 kinase pathway, which is involved in cellular stress responses, inflammation, and apoptosis.

Influence on Metabolic Stability and Lipophilicity in Drug Design

The highly branched neopentyl group in this compound plays a significant role in drug design by enhancing the metabolic stability of drug candidates. This steric hindrance can protect the molecule from rapid metabolism by enzymes in the body, a desirable characteristic for many drugs. Metabolically stable compounds are often preferred in drug discovery as they have a better chance of achieving the desired exposure in the body. nih.gov

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is another critical parameter in drug design that can be influenced by the incorporation of a neopentyl group. The relationship between lipophilicity and metabolic stability is often considered in the optimization of drug candidates. researchgate.nethyphadiscovery.com The branched structure of this compound contributes to increased lipophilicity, which can be advantageous for crossing biological membranes.

Specific Therapeutic Area Research

The unique properties of this compound have led to its investigation in specific areas of therapeutic research, including inflammatory conditions and neurodegenerative diseases.

Anti-inflammatory Drug Development

This compound and its derivatives have shown potential in the development of anti-inflammatory drugs. smolecule.comindustryarc.comindustryarc.com The anti-inflammatory properties of this compound make it a suitable candidate for use as a pharmaceutical intermediate in the production of such drugs. industryarc.comindustryarc.com Research has demonstrated that derivatives of N,2,2-trimethylpropan-1-amine, which is structurally related to this compound, can reduce the production of tumor necrosis factor-alpha, a key inflammatory mediator. The development of new anti-inflammatory compounds often targets enzymes like cyclooxygenases (COX), and the structural features of this compound could be incorporated into novel COX inhibitors. nih.govnih.gov

Neurodegenerative Diseases (Alzheimer's, Parkinson's)

Research suggests that this compound derivatives may have neuroprotective effects, making them potential candidates for the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. smolecule.comnih.gov In the context of Alzheimer's disease, which is characterized by the aggregation of proteins like amyloid-beta and tau, compounds that can interfere with these processes are of great interest. frontiersin.orgnih.gov

One area of research has focused on Hsp90 inhibitors. In a series of purine-scaffold Hsp90 inhibitors, a compound containing a this compound moiety (compound 14) was identified as one of the most active compounds, with an IC50 of 90 nM in a HER2 degradation assay. nih.gov This compound also demonstrated activity against the proliferation of MCF-7 breast cancer cells. nih.gov Furthermore, studies in cellular models of Alzheimer's disease have suggested that Hsp90 inhibition may offer a dual therapeutic approach by reducing protein misfolding and promoting the solubility of tau protein. nih.gov

Cancer Treatment (Anti-tumor and Anti-proliferative Activities)

The development of novel anti-cancer agents is a primary focus of medicinal chemistry. benthamscience.commanuscriptpoint.com this compound derivatives have been investigated for their potential in creating compounds with anti-tumor and anti-proliferative properties, notably through the inhibition of key proteins involved in cancer cell survival and the development of metal-based chemotherapeutics.

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins. biomolther.orgacs.org Many of these client proteins are essential for cancer cell growth, survival, and proliferation, making Hsp90 a significant target for cancer therapy. acs.org Cancer cells often exhibit higher expression of Hsp90 compared to normal cells, as they rely on it to maintain the function of mutated or overexpressed oncoproteins. biomolther.org

The mechanism of Hsp90 inhibitors typically involves binding to the ATP-binding pocket in the N-terminal domain of Hsp90. biomolther.orgwikipedia.org This action blocks the protein's ATPase activity, which is essential for its chaperone function. wikipedia.orgmdpi.com The inhibition of Hsp90 leads to the misfolding and subsequent degradation of its client proteins, disrupting multiple oncogenic signaling pathways and ultimately promoting cancer cell apoptosis (programmed cell death). acs.orgfrontiersin.org The inhibition of Hsp90 can affect a wide range of proteins critical for malignancy, including Raf-1, Akt, HER2, and mutant p53. acs.orgwikipedia.org

Several classes of Hsp90 inhibitors have been developed, and while this compound is not always explicitly named in the final drug, its structural motif is relevant to the synthesis of purine-scaffold inhibitors and other small molecules where a bulky, hydrophobic group can influence binding affinity.

Table 1: Examples of Hsp90 Inhibitors and Their Mechanisms

Inhibitor ClassExample(s)Mechanism of ActionKey Client Proteins Affected
Ansamycins (Natural Product) Geldanamycin, 17-AAGBinds to the N-terminal ATP-binding pocket, blocking nucleotide binding and inducing client protein degradation. wikipedia.orgAkt, KIT, IGF1R, Her2/ErbB2 biomolther.orgwikipedia.org
Purine-Scaffold Derivatives (Synthetic) PU-H71Binds with high affinity to the ATP-binding site, disrupting client protein folding and leading to their degradation. frontiersin.orgPKC, BCL6, HER2, CDK1 frontiersin.org
Other Synthetic Small Molecules Ganetespib (STA-9090), BIIB021Binds to the N-terminal ATP-binding site, leading to proteasome-mediated degradation of client proteins. biomolther.orgEGFR, JAK2, FLT3, BCR-ABL biomolther.org

Platinum-based drugs, with cisplatin (B142131) being the archetypal example, are a cornerstone of cancer chemotherapy. frontiersin.org The development of new platinum(II) complexes aims to overcome challenges such as drug resistance and severe side effects associated with existing treatments. frontiersin.org These complexes often feature amine ligands, which are crucial for their biological activity. The substitution of these amine groups allows for the modulation of the compound's properties.

Platinum(II) complexes containing various alkylamines have been synthesized and evaluated for their antitumor activity. nih.gov Research has shown that novel ammine/amine platinum(II) complexes can exhibit excellent activity against cancer cells. nih.gov For instance, complexes with alicyclic amines like cyclobutylamine (B51885) and cyclopentylamine (B150401) have demonstrated cytotoxicity superior to cisplatin in certain cancer cell lines. nih.gov The this compound moiety, as a primary alkylamine, fits within this class of ligands used to create new platinum agents. The mechanism of action for many of these complexes involves binding to nuclear DNA, which can lead to cell death. nih.govmdpi.com Some novel platinum(II) terpyridine complexes have shown the ability to interact with DNA through multiple modes, including intercalation and minor groove binding, and can also inhibit other cancer-related targets like the Epidermal Growth Factor Receptor (EGFR). frontiersin.org

Table 2: Research Findings on Amine-Containing Platinum(II) Complexes

Complex TypeKey FindingsCancer Cell Line(s)Reference
Ammine/Alicyclic Amine Pt(II) Complexes Complexes with cyclobutylamine, cyclopentylamine, and cyclohexylamine (B46788) showed cytotoxicity superior to cisplatin.Murine Leukemic L1210/0 nih.gov
Binuclear Pt(II) Complexes Demonstrated significant anticancer activity and induced apoptosis. Interacted with DNA via a non-intercalative mechanism.Jurkat, MCF-7 nih.gov
Platinum(II)-Terpyridine Amine Derivative Showed the best antiproliferative effect, higher than cisplatin in several cell lines.A2780, A549, MDA-MB-231 mdpi.com
Lipophilic Platinum(II) Complexes Exhibited promising in vitro anticancer activity with a cytotoxic mechanism different from that of cisplatin.Not specified rsc.org
Hsp90 Inhibitors

Antivirals (e.g., HCV NS3 Protease Inhibitors)

This compound derivatives are utilized in the creation of antiviral drugs. datahorizzonresearch.com A key area of application is in the development of inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease. drugbank.comdrugbank.com HCV infection is a major cause of chronic liver disease globally. nih.govnih.gov

The HCV NS3/4A serine protease is an enzyme essential for the replication of the virus. nih.govvietnamjournal.ru It is responsible for cleaving the HCV polyprotein into mature, functional viral proteins. nih.gov By inhibiting this enzyme, the viral life cycle is interrupted, preventing the production of new virus particles. This targeted approach forms the basis of many direct-acting antiviral (DAA) therapies. nih.govvietnamjournal.ru Several potent NS3/4A protease inhibitors have been developed and approved for clinical use, demonstrating the success of this strategy. drugbank.comnih.gov

Table 3: Examples of HCV NS3/4A Protease Inhibitors

Drug NameDescription
Telaprevir An NS3/4A viral protease inhibitor used in combination therapies for the treatment of chronic Hepatitis C Virus infections. drugbank.com
Boceprevir A hepatitis C virus NS3/4A protease inhibitor used with other medications to treat chronic hepatitis C genotype 1 infection. drugbank.com
Simeprevir A direct-acting antiviral that inhibits the HCV NS3/4A protease, used for treating chronic HCV infection in adults. drugbank.comdrugbank.com
Asunaprevir An NS3 protease inhibitor used in the treatment of hepatitis C genotype 1b. drugbank.com

Cardiovascular Drugs

This compound serves as a chemical intermediate in the synthesis of pharmaceuticals for various therapeutic applications, including cardiovascular drugs. datahorizzonresearch.commyskinrecipes.com The cardiovascular system is regulated by complex signaling pathways, and drugs targeting this system can act through various mechanisms. These may include modulating blood pressure, heart rate, and cardiac contractility. medscape.com

For example, some cardiovascular medications are designed to interact with adrenergic receptors. acc.org The structural features of a molecule, such as the bulky neopentyl group in this compound derivatives, can influence how it fits into the binding pocket of a receptor or enzyme, potentially leading to the desired therapeutic effect. While specific cardiovascular drugs containing a this compound core are not detailed in the provided context, its use as a building block points to its role in developing new chemical entities for this field. datahorizzonresearch.commyskinrecipes.com

Biochemical Interactions and Cellular Effects

The biological activity of a chemical compound is determined by its interactions with cellular components like proteins and nucleic acids. This compound's structure, particularly its primary amine group, allows it to participate in various biochemical processes.

Enzymes are biological catalysts that accelerate virtually all chemical reactions within cells. nih.gov Their activity is highly specific and regulated, often through interactions at an active site where the substrate binds or at an allosteric site that can modulate the enzyme's function. nih.gov

A molecule like this compound can influence enzyme activity and other cellular processes through several mechanisms:

Molecular Recognition: The primary amine group can form hydrogen bonds and ionic interactions with biomolecules, which is fundamental to how proteins recognize and bind to ligands, influencing enzyme activity and signal transduction. numberanalytics.com

Enzyme Inhibition/Activation: By binding to an enzyme, this compound-derived structures can act as inhibitors or activators, thereby altering metabolic pathways. numberanalytics.com The regulation of enzyme activity can be achieved through various means, including allosteric regulation or covalent modification. nih.gov

Covalent Modification: The amine group can participate in chemical reactions to form covalent bonds. The activity of many enzymes is regulated by the covalent attachment of chemical groups, such as phosphate (B84403) or methyl groups.

Cellular Signaling: By interacting with key enzymes like kinases or proteases, these compounds can impact cellular signaling pathways that control cell growth, differentiation, and apoptosis. numberanalytics.com

In essence, the incorporation of the this compound scaffold into larger molecules allows for the fine-tuning of interactions with biological targets, leading to specific cellular effects that can be harnessed for therapeutic purposes.

Enzyme Inhibition and Disruption of Cellular Processes at High Concentrations

At elevated concentrations, this compound has been observed to inhibit enzymes and disrupt normal cellular functions. Laboratory studies focusing on cellular metabolism have shown that high levels of neopentylmine can interfere with metabolic pathways. While the precise mechanisms are not fully elucidated in the provided information, it is known that the primary amine group of this compound allows it to form hydrogen bonds and ionic interactions with various biomolecules, which is a key factor in its ability to influence enzyme activity. Some research indicates that this compound may have anti-inflammatory properties through the inhibition of lipoprotein lipase (B570770) and cholesterol esterase. biosynth.com The nitrogen atoms within the this compound structure are suggested to be responsible for this inhibitory action against these specific enzymes. biosynth.com

This compound has also been incorporated into more complex molecules designed as enzyme inhibitors. For instance, it has been used as a component in synthetic peptidic transition state analog inhibitors of the protease from human immunodeficiency virus type 2 (HIV-2). nih.gov Specifically, a compound designated as U92163, which includes a this compound (Npt) moiety, was studied in complex with HIV-2 protease. nih.gov In another context, quinazoline-4(3H)-one-7-carboxamide derivatives containing a neopentyl-carboxamide group have been synthesized and evaluated as inhibitors of human soluble epoxide hydrolase (sEH). acs.org One such compound, 34 , demonstrated potent inhibition of sEH and also inhibited the FLAP-mediated biosynthesis of leukotrienes. acs.org The amide NH of the neopentyl-carboxamide was observed to form crucial hydrogen-bonding interactions with aspartate residue Asp335 at the catalytic site of the enzyme. acs.org

The disruption of cellular processes is a consequence of these enzymatic interactions. Cellular homeostasis, the maintenance of stable internal conditions, is critical for all cellular functions, including metabolism, growth, and survival. qiagen.com Disruptions to this balance, which can be caused by various factors including chemical insults, can lead to cellular stress, dysfunction, and even cell death. qiagen.comjmolpat.com The introduction of high concentrations of a substance like this compound can act as such an insult, triggering a cascade of events that alter normal cellular processes like metabolism and signaling pathways. jmolpat.com

Role in Biological Processes and Interactions

This compound's structure allows it to participate in various biological processes primarily through its primary amine group, which can engage in hydrogen bonding and ionic interactions with biomolecules. These interactions enable it to influence enzyme activity and cellular signaling pathways.

One of the key biological interactions of this compound is its ability to serve as a building block in the synthesis of molecules with specific biological targets. For example, its incorporation into peptidic inhibitors of HIV-2 protease highlights its role in molecular recognition at the active site of an enzyme. nih.gov Similarly, its use in quinazolinone-7-carboxamides demonstrates its utility in designing inhibitors for enzymes like soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). acs.org In these structures, the neopentyl group can occupy hydrophobic pockets within the enzyme's binding site, while the amine-derived amide bond forms critical hydrogen bonds with catalytic residues, illustrating the importance of both the bulky alkyl group and the amine functionality in these interactions. acs.orgfiveable.me

The interactions of amines are crucial in many physiological contexts. Biogenic amines and polyamines are involved in a wide range of cellular functions, from intercellular communication to processes related to cell proliferation and death. nih.gov While this compound is a synthetic amine, its ability to interact with biological systems mirrors the roles of naturally occurring amines. For instance, the interaction of amines with enzymes like monoamine oxidases (MAOs) is a key part of neurotransmitter metabolism. nih.gov The inhibition of enzymes like lipoprotein lipase and cholesterol esterase by this compound suggests its potential to modulate lipid metabolism, a critical cellular process. biosynth.com

Furthermore, the primary amine group allows this compound to form imine or iminium-cation intermediates during certain reactions, such as hydrodenitrogenation, which can be significant for its biological effects. These interactions are fundamental to how cells maintain homeostasis, respond to stress, and carry out their functions. qiagen.com The introduction of a molecule like this compound can modulate these processes, leading to specific biological outcomes.

Pharmacokinetics (Stability and Degradation)

The pharmacokinetic profile of a compound, which includes its stability and degradation, is crucial for its biological activity. iipseries.org this compound is noted for its stability and slow degradation in air, a property that influences its long-term effects on cellular functions. The chemical stability of a drug is its ability to retain its chemical composition and therapeutic efficacy over time when exposed to various environmental factors like temperature, pH, and light. iipseries.org Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. iipseries.org

The stability of amine-containing compounds can be influenced by several factors. For instance, the rate of hydrolysis, a common degradation pathway, is dependent on pH and temperature. ipinnovative.com Generally, amides are less readily hydrolyzed than esters, which contributes to greater stability and a longer duration of action for amide-containing drugs compared to their ester counterparts. ipinnovative.com While this compound itself is a primary amine, its incorporation into larger molecules often involves the formation of more stable amide bonds. nih.govacs.org

Studies on the degradation kinetics of other amine-containing compounds, such as neostigmine (B1678181), show that stability is often pH-dependent, with maximum stability observed at a specific pH. nih.gov The degradation of neostigmine was found to follow pseudo-first-order kinetics. nih.gov Factors such as exposure to UV light can accelerate degradation. nih.gov The specific degradation pathways and kinetics for this compound itself are not detailed in the provided search results, but its inherent stability is highlighted as a key feature. This stability makes it a preferred candidate for certain biochemical applications compared to other similar amines like isobutylamine (B53898) and tert-butylamine.

The development of prodrugs and specialized formulations like nanoparticles are strategies used to improve the stability and pharmacokinetic properties of therapeutic agents. nih.gov These approaches aim to protect the drug from degradation and control its release, enhancing its efficacy and reducing toxicity. nih.gov

Biocatalysis in this compound-Related Synthesis

Enzyme-Catalyzed Amide Bond Formation

The formation of amide bonds is a cornerstone of pharmaceutical and chemical synthesis. sci-hub.se Biocatalysis, using enzymes to perform chemical transformations, has emerged as a sustainable and efficient alternative to traditional chemical methods, which often require hazardous reagents and produce significant waste. sci-hub.seresearchgate.net

Enzymes such as lipases, proteases, and specialized amide bond synthetases are employed for this purpose. sci-hub.senih.gov One prominent strategy involves a two-step cascade using Coenzyme A ligases (CLs) and N-acyltransferases (NATs). researchgate.netnih.gov This approach first activates a carboxylic acid using ATP and Coenzyme A, forming an acyl-CoA thioester, which then reacts with an amine, like this compound, in a reaction catalyzed by an NAT to form the final amide. researchgate.netnih.gov This method was successfully used in a whole-cell system for the synthesis of the kinase inhibitor losmapimod, where this compound was coupled with 6-chloronicotinic acid. nih.gov

Another class of enzymes, amide bond synthetases (ABSs), can catalyze the direct ATP-dependent condensation of a carboxylic acid and an amine within a single polypeptide chain. nih.gov These enzymes proceed via an acyl-adenylate intermediate, which is then attacked by the amine nucleophile. nih.gov

Lipases, particularly Candida antarctica lipase B (CALB), are also widely used for amidation. mdpi.com They typically catalyze the aminolysis of esters, where an amine acts as a nucleophile to break down an acyl-enzyme intermediate. sci-hub.se This has been extensively applied in the kinetic resolution of racemic amines. sci-hub.se More recently, methods have been developed for the direct CALB-catalyzed coupling of free carboxylic acids with primary and secondary amines in green solvents, achieving high yields and purity without the need for additives. mdpi.com

Enzyme TypeMechanismApplication Example with this compound or similar amines
CoA Ligases (CLs) & N-Acyltransferases (NATs) Two-enzyme cascade: ATP-dependent activation of carboxylic acid to acyl-CoA thioester, followed by amine acylation. researchgate.netnih.govSynthesis of losmapimod intermediate from 6-chloronicotinic acid and this compound. nih.gov
Amide Bond Synthetases (ABSs) Single enzyme, ATP-dependent formation of an acyl-adenylate intermediate, followed by direct aminolysis. nih.govGeneral synthesis of amides from carboxylic acids and primary amines. nih.gov
Lipases (e.g., CALB) Formation of an acyl-enzyme intermediate from an ester or acid, followed by aminolysis. sci-hub.semdpi.comKinetic resolution of racemic amines; direct amidation of carboxylic acids. sci-hub.semdpi.com

Reductive Amination using Imine Reductases (IREDs) and Reductive Aminases (RedAms)

Reductive amination is a powerful method for synthesizing secondary and tertiary amines, which are prevalent in pharmaceuticals. whiterose.ac.ukrsc.org Biocatalytic reductive amination using imine reductases (IREDs) and a subclass known as reductive aminases (RedAms) offers a green and highly selective alternative to transition metal catalysis. whiterose.ac.ukfrontiersin.org These NADPH-dependent enzymes catalyze the coupling of a carbonyl compound (ketone or aldehyde) with an amine, forming an imine or enamine intermediate that is subsequently reduced to the target amine. nih.govmanchester.ac.uk

The key distinction of RedAms is their efficiency in catalyzing the entire reductive amination sequence, including the initial imine formation, often allowing for the use of near-stoichiometric amounts of the amine substrate. nih.govchemrxiv.org This is a significant advantage over many IREDs that require a large excess of the amine to drive the reaction. whiterose.ac.uk

The substrate scope of these enzymes is broad, accepting a wide range of ketones and amines. nih.govnih.gov Enzyme engineering and screening have been instrumental in identifying and optimizing IREDs and RedAms for specific industrial applications, including the synthesis of active pharmaceutical ingredients (APIs). whiterose.ac.ukresearchgate.net For example, an IRED from Aspergillus oryzae was identified as a RedAm capable of catalyzing the reductive amination of various ketones with amines like methylamine (B109427) and cyclopropylamine. nih.gov The practical utility of this biocatalytic route has been demonstrated in the preparative synthesis of drugs like the anti-hyperparathyroidism agent cinacalcet (B1662232) and key intermediates for CDK inhibitors. whiterose.ac.ukresearchgate.net These processes highlight the industrial potential of RedAms to perform complex syntheses under mild, aqueous conditions, contributing to more sustainable manufacturing. whiterose.ac.uknih.gov

Enzyme ClassKey FeatureReaction CatalyzedRelevance to this compound Synthesis
Imine Reductases (IREDs) NADPH-dependent enzymes that reduce pre-formed or in situ-formed imines. manchester.ac.ukAsymmetric reduction of imines and reductive amination of carbonyls. manchester.ac.ukCan be used to synthesize chiral secondary amines using a primary amine like this compound.
Reductive Aminases (RedAms) A subclass of IREDs efficient at catalyzing the entire reductive amination cascade (imine formation and reduction). nih.govchemrxiv.orgReductive amination of ketones/aldehydes with near-stoichiometric amounts of amines. nih.govEnables efficient synthesis of secondary amines derived from this compound and a ketone substrate.

Neopentylamine in Catalysis and Coordination Chemistry

Ligand Design in Coordination Chemistry

The design of ligands is a critical aspect of coordination chemistry, as the ligand framework dictates the geometry, stability, and reactivity of the resulting metal complex. biointerfaceresearch.comresearchgate.net Neopentylamine, with its distinct steric profile, is a useful building block in the synthesis of ligands that create specific microenvironments around a metal center.

Steric Effects and Compact Microenvironments in Metal Complexes

The defining feature of this compound is its bulky tert-butyl group attached to the aminomethyl fragment. wikipedia.org This steric hindrance plays a crucial role in the architecture of metal complexes. mdpi.comnumberanalytics.com When incorporated into a ligand, the neopentyl group can enforce a specific coordination geometry around the metal ion, often creating a compact and sterically crowded environment. numberanalytics.comcam.ac.uk This can prevent unwanted side reactions and influence the selectivity of catalytic processes. numberanalytics.comcatalysis.blog

For instance, in certain Ni(II) complexes, the branched structure of this compound-containing ligands leads to a more open N-Ni-N bond angle (161°) compared to analogous phenyl-substituted ligands (154°). This demonstrates how the steric bulk of the neopentyl group directly influences the coordination geometry.

Influence on Complex Stability

The stability of a complex is influenced by several factors, including the size and charge of the metal ion and the ligand's basicity. shodhsagar.comscribd.com The steric properties of ligands like this compound can also enhance complex stability by protecting the metal center from decomposition pathways.

Hydrogen Bonding with Enolate Ligands

The primary amine group of this compound can participate in hydrogen bonding interactions. wikipedia.org In certain nickel(II) enolate complexes, the this compound groups of a supporting chelate ligand form hydrogen bonds with the oxygen atom of the enolate ligand. nih.gov This interaction is evidenced by a broad absorption feature around 3420 cm⁻¹ in the infrared spectrum. nih.gov These hydrogen bonds are crucial for the O₂-dependent C-C bond cleavage reactivity observed in these systems. nih.gov The N(H)···O distances in these interactions are typically in the range of 2.8–2.9 Å. nih.gov

Catalytic Applications

The unique properties endowed by this compound-containing ligands have led to their use in various catalytic applications, particularly in the realm of asymmetric synthesis.

Role in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a vital area of modern chemistry. frontiersin.orgbeilstein-journals.org Chiral ligands are essential for achieving high enantioselectivity. This compound can be incorporated into chiral ligand frameworks to create effective catalysts for asymmetric transformations. researchgate.net The steric bulk of the neopentyl group can create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of the reaction.

Lanthanide Complexes as Catalysts for Enantioselective Intramolecular Hydroamination

Lanthanide complexes derived from (R)-1,1′-binaphthyl-2,2′-bis(this compound) have emerged as effective catalysts for the enantioselective intramolecular hydroamination of aminoolefins. rsc.orgnih.govrsc.org These non-cyclopentadienyl chiral lanthanide complexes have shown high activity and enantioselectivity in the cyclization of substrates like 1-(aminomethyl)-1-allylcyclohexane. rsc.orgrsc.org

For example, complexes of the type {Li(THF)₄}{Ln[(R)-C₂₀H₁₂N₂(C₁₀H₂₂)]₂} (where Ln = Sm, Yb) have been synthesized and fully characterized. rsc.orgnih.govrsc.org These catalysts have demonstrated the ability to produce chiral nitrogen-containing heterocycles with significant enantiomeric excess. rsc.orgd-nb.info The reaction conditions, such as temperature, can be tuned to optimize the enantioselectivity, with lower temperatures generally leading to higher enantiomeric excesses, although sometimes at the cost of reaction rate. rsc.org

Table 1: Enantioselective Intramolecular Hydroamination Catalyzed by Lanthanide-Neopentylamine Complexes

Catalyst Substrate Product Conversion (%) Enantiomeric Excess (%)
{Li(THF)₄}{Sm[(R)-C₂₀H₁₂N₂(C₁₀H₂₂)]₂} 1-(aminomethyl)-1-allylcyclohexane Chiral pyrrolidine (B122466) derivative High Up to 53%
{Li(THF)₄}{Yb[(R)-C₂₀H₁₂N₂(C₁₀H₂₂)]₂} 1-(aminomethyl)-1-allylcyclohexane Chiral pyrrolidine derivative High Moderate

Investigation of Cyclometalated Complexes

The investigation of cyclometalated complexes involving this compound (2,2-dimethylpropan-1-amine) provides insight into the challenges and strategies associated with the activation of sterically hindered C(sp³)–H bonds. Due to the quaternary carbon atom adjacent to the amine group, this compound presents a unique structural motif for studying intramolecular C–H activation, a key step in forming cyclometalated compounds. Research in this area often explores the direct functionalization of this compound where cyclometalated species are proposed as transient intermediates, as well as the synthesis of complexes where this compound is incorporated into a larger ligand framework.

Palladium-Catalyzed C–H Functionalization

One of the primary areas where the cyclometalation of this compound is investigated is through palladium-catalyzed C–H functionalization reactions. These reactions are believed to proceed via a cyclometalated intermediate. iu.edu Studies have explored the direct γ-arylation of primary amines using a transient directing group strategy.

In this context, the reaction of this compound has been examined to understand the influence of its sterically demanding neopentyl group. Research findings indicate that while the γ-arylation of this compound is possible, it proceeds with only moderate reactivity. iu.edusci-hub.se The desired arylated products were formed, but researchers noted they could not be easily isolated from other unidentified substances, suggesting potential competing side reactions or instability. iu.edusci-hub.se These results highlight the steric hindrance posed by the quaternary center as a significant factor influencing the efficiency of the C–H activation and subsequent functionalization steps.

Table 1: Summary of Research Findings on Palladium-Catalyzed γ-Arylation of this compound
Reaction TypeSubstrateCatalyst System (Example)Directing Group (Example)Key FindingReference
γ-C(sp³)–H ArylationThis compoundPalladium(II) acetateGlyoxylic acid (transient)Reaction proceeds with moderate reactivity; arylated products were formed but proved difficult to isolate. sci-hub.se, iu.edu

Structural Analogs and Coordination Complexes

Further investigation into the nature of this compound-related cyclometalation involves the study of structural analogs. For example, research on (aminomethyl)silylmethyl-derived cyclopalladated complexes has drawn direct structural comparisons to hypothetical carbon-based this compound cyclopalladated complexes. ntu.edu.sg The silyl (B83357) analog provides a model system to understand the electronic and stability factors that would govern a this compound-derived metallacycle. ntu.edu.sg In these silyl complexes, the silicon atom helps to stabilize the metalated carbon center and prevents decomposition through β-elimination pathways, offering insights into the challenges that a pure carbon-based this compound complex would face. ntu.edu.sg

Additionally, this compound has been used as a component in the synthesis of larger, multidentate ligands for coordination chemistry. An example includes its incorporation into a bis{N,N'-(2,6-diisopropylphenyl)-(2-pyridinylmethylene)this compound)} ligand, which was used to form an iron(II) dimethyl complex. In such cases, the this compound moiety serves as a sterically bulky component of a larger chelating system rather than undergoing direct C–H activation of its methyl groups.

Environmental and Safety Considerations in Academic Research

Handling and Storage Protocols in Laboratory Settings

Proper handling and storage of neopentylamine are paramount to prevent accidents and exposure. solubilityofthings.com This involves a multi-faceted approach encompassing personal protective equipment (PPE), appropriate storage containers, and a controlled laboratory environment.

Personal Protective Equipment (PPE):

When working with this compound, researchers must use appropriate PPE to minimize contact with the skin, eyes, and respiratory system. angenechemical.comfishersci.ca This includes:

Gloves: Chemical-resistant gloves should be worn at all times. matrixscientific.com It is essential to inspect gloves for any damage before use and to employ proper removal techniques to avoid skin contact with the outer surface of the glove. angenechemical.com Contaminated gloves must be disposed of in accordance with laboratory safety practices. angenechemical.com

Eye and Face Protection: Safety glasses and a face shield are necessary to protect against splashes and vapors. angenechemical.com Eye protection should be tested and approved under government standards. angenechemical.com

Lab Coats and Protective Clothing: A complete suit or lab coat that protects against chemicals is required. angenechemical.com The type of protective clothing should be selected based on the concentration and amount of this compound being used. angenechemical.com

Respiratory Protection: In situations where dust or aerosols may be generated, or for nuisance exposures, a particle respirator is recommended. angenechemical.com For higher levels of protection, respirator cartridges suitable for organic vapors and amines should be used. angenechemical.com

Storage Requirements:

This compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. fishersci.camatrixscientific.com Key storage considerations include:

Containers: Keep containers tightly closed to prevent the release of vapors. fishersci.catcichemicals.com

Inert Atmosphere: Storing under an inert gas is recommended as this compound is air-sensitive. tcichemicals.com

Segregation: It should be stored separately from incompatible materials such as strong oxidizing agents, acid anhydrides, acid chlorides, and acids. fishersci.canumberanalytics.com

Labeling: All containers must be clearly labeled with the chemical name, hazard warnings, and any other relevant information. solubilityofthings.comnumberanalytics.com

The following table summarizes the key handling and storage protocols for this compound in a laboratory setting:

ProtocolRequirementRationale
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses, face shield, lab coatTo prevent skin and eye contact, and inhalation of vapors. angenechemical.comfishersci.ca
Storage Location Cool, dry, well-ventilated area away from ignition sourcesTo prevent degradation and reduce fire risk. fishersci.camatrixscientific.com
Container Type Tightly closed, and potentially under an inert atmosphereTo prevent vapor release and reaction with air. fishersci.catcichemicals.com
Chemical Segregation Store away from incompatible materials (e.g., strong acids, oxidizing agents)To prevent hazardous chemical reactions. fishersci.canumberanalytics.com
Labeling Clearly label with name and hazardsTo ensure proper identification and handling. solubilityofthings.comnumberanalytics.com

Waste Management and Disposal of this compound-Containing Materials

The disposal of this compound and materials contaminated with it must be handled by a licensed professional waste disposal service. angenechemical.com It is classified as a hazardous waste, and its disposal is subject to local, regional, and national regulations. fishersci.ca

Waste Segregation and Collection:

Segregation: this compound waste should be segregated from other chemical waste to prevent potentially hazardous reactions. collectandrecycle.com

Containers: Use suitable, closed, and clearly labeled containers for the collection of this compound waste. angenechemical.comfishersci.ca These containers should be made of materials compatible with amines. collectandrecycle.com

Spills: In the event of a spill, the material should be soaked up with an inert absorbent material and placed in a suitable, closed container for disposal. fishersci.ca Spark-proof tools should be used during cleanup. fishersci.ca The spill area should be ventilated and washed after the material has been collected. matrixscientific.com

Disposal Methods:

Incineration: One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. matrixscientific.comtcichemicals.com This should be performed by a licensed disposal company. angenechemical.com

Licensed Disposal Service: It is imperative to contact a licensed professional waste disposal service to handle the disposal of this compound. angenechemical.com These services are equipped to manage hazardous chemical waste in an environmentally safe and compliant manner. collectandrecycle.com

Researchers must not dispose of this compound down the drain, as it can be harmful to aquatic life and ecosystems. fishersci.cacollectandrecycle.com All disposal practices must adhere to federal, state, and local environmental regulations. matrixscientific.comtcichemicals.com

The table below outlines the recommended waste management procedures for this compound:

ProcedureGuidelineRationale
Waste Collection Use designated, labeled, and closed containers. angenechemical.comfishersci.caTo prevent accidental exposure and environmental contamination.
Spill Cleanup Absorb with inert material, use spark-proof tools, and ventilate the area. fishersci.camatrixscientific.comTo safely contain and remove spills while minimizing fire risk.
Disposal Method Engage a licensed professional waste disposal service for incineration or other approved methods. angenechemical.commatrixscientific.comtcichemicals.comTo ensure safe and environmentally compliant disposal of hazardous waste.
Prohibited Disposal Do not dispose of in drains or sewers. fishersci.cacollectandrecycle.comTo prevent harm to aquatic environments.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The industrial synthesis of neopentylamine has traditionally been achieved through the reaction of neopentyl alcohol with ammonia (B1221849) at high temperatures (200°C to 300°C) and pressures, in the presence of a hydrogenation catalyst. wikipedia.orggoogle.com This method, while effective, is energy-intensive. Consequently, research is increasingly directed towards developing more efficient and novel synthetic routes.

One of the most promising areas is the exploration of biocatalytic pathways. These methods offer significant sustainability advantages, such as mild reaction conditions, high selectivity, and reduced environmental impact. nih.govnih.gov A notable example is the synthesis of (+)-neomenthylamine from menthone using an ω-transaminase, a process that highlights the potential of biocatalysts for producing amine derivatives. nih.gov This approach uses inexpensive starting materials and operates in a mild aqueous phase, representing a greener alternative to traditional chemical methods. nih.gov Researchers are also investigating enzyme cascades for amide bond formation involving this compound, such as using a combination of 4-chlorobenzoate-CoA ligase (CBL) and serotonin (B10506) hydroxycinnamoyltransferase (66CaAT) for the synthesis of a key intermediate of the drug losmapimod (B1675150). nih.govresearchgate.netresearchgate.net

Other historical laboratory-scale syntheses, such as the hydrogenation of trimethylacetaldoxime, reduction of pivalonitrile, and Hofmann degradation of tert-butylacetamide, are generally not suitable for industrial production due to the difficulty in accessing starting materials and poor yields. google.com Future research will likely focus on optimizing catalyst systems, including the use of different hydrogenation catalysts like Raney nickel iron, and refining biocatalytic routes to improve yield, efficiency, and scalability. google.com

Development of New Derivatives with Enhanced Properties

The distinct neopentyl group [(CH₃)₃CCH₂-] imparts unique steric and electronic properties, making this compound a valuable scaffold for developing new derivatives with enhanced functionalities. The steric bulk can improve metabolic stability and lipophilicity, which are desirable characteristics in drug design.

In medicinal chemistry, research is active in creating this compound derivatives with potential therapeutic applications. smolecule.com

Anti-cancer agents : Purine-based Hsp90 inhibitors with a this compound substitution have shown superior potency in degrading the HER2 protein compared to analogs with smaller alkyl groups.

Antiviral compounds : Substitution with this compound in certain herpesvirus inhibitors improved potency in cell-based assays by sevenfold compared to hydroxymethyl derivatives.

Anti-inflammatory drugs : Quinazoline-4(3H)-one-7-carboxamide derivatives incorporating a neopentyl group have been identified as potent inhibitors of human soluble epoxide hydrolase (sEH), a target for anti-inflammatory therapies. acs.org

Neuroprotective agents : Studies are exploring this compound derivatives for their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. smolecule.com

In materials science, this compound derivatives are being developed to improve the properties of polymers and resins. smolecule.com Its incorporation into polymer chains can enhance thermal stability, mechanical strength, and flame retardancy. smolecule.com Furthermore, it can act as a curing agent for epoxy resins, improving adhesion and chemical resistance. smolecule.com The thermolysis of N,N-dihalo derivatives of this compound to form the corresponding alkyl halides is another area of chemical exploration. researchgate.netacs.org

Table 1: Research on this compound Derivatives in Medicinal Chemistry

Therapeutic AreaDerivative ClassTarget/ApplicationKey FindingCitation(s)
Oncology Purine-based Hsp90 inhibitorsHER2 Protein DegradationSuperior potency (IC₅₀: 35 nM) compared to ethyl/n-propyl analogs.
Virology Herpesvirus inhibitorsViral Replication7-fold improvement in cell-based assay potency over hydroxymethyl analogs.
Inflammation Quinazoline-7-carboxamidesSoluble Epoxide Hydrolase (sEH)Neopentyl group found to be the most effective amide substituent for potent inhibition. acs.org
Neurology General derivativesNeuroprotectionInvestigated for potential in treating Alzheimer's and Parkinson's disease. smolecule.com

Advanced Applications in Drug Discovery and Development

This compound serves as a crucial building block in drug discovery and development, primarily used as a pharmaceutical intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). smolecule.comindustryarc.comchembridge.com Its structural features are leveraged to fine-tune the pharmacological properties of new drug candidates. The demand for this compound in the pharmaceutical sector is a significant driver of its market growth. industryarc.com

The bulky neopentyl group is particularly advantageous in drug design. It can act as a "pharmacological shield," sterically hindering metabolic pathways that might otherwise deactivate a drug molecule, thus increasing its bioavailability and duration of action. This has been demonstrated in Hsp90 inhibitors, where this compound derivatives showed improved metabolic stability and oral bioavailability, leading to significant tumor growth inhibition in xenograft models.

This compound is also utilized in the synthesis of specific, complex drug intermediates. For instance, it is a key reagent in a biocatalytic route to produce an intermediate for losmapimod, a p38 MAP kinase inhibitor. nih.govresearchgate.netresearchgate.netacs.org Furthermore, its derivatives are being explored as dual inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), which could offer enhanced anti-inflammatory effects. acs.org The fundamental role of the amine group in interacting with biological targets like proteins and enzymes makes this compound a valuable component in the medicinal chemist's toolbox for creating new therapeutic agents. drugdiscoverytrends.comnih.gov

Investigation of this compound in Emerging Technologies

Beyond pharmaceuticals, this compound is finding applications in emerging technologies, particularly in materials science and polymer chemistry. Its unique structure is being exploited to create advanced materials with novel properties.

A significant area of investigation is in the synthesis of polymers and polypeptides. This compound can function as an initiator in the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). rsc.orgpnas.org This process allows for the creation of polypeptides with controlled structures. The steric demand of the this compound initiator influences the polymerization process and the properties of the resulting polymers. rsc.org This methodology has been used to synthesize a bioinspired and degradable riboflavin-containing polypeptide, a material being investigated for sustainable energy storage applications. pnas.org

Table 2: Applications of this compound in Emerging Technologies

Technology AreaRole of this compoundResulting Material/ApplicationKey Property/FindingCitation(s)
Energy Storage Initiator for Ring-Opening Polymerization (ROP)Riboflavin-functionalized polypeptideCreates a degradable, redox-active material for sustainable organic anodes. pnas.org
Optoelectronics "Molecular Chemical Scissor" in self-assemblyLayered perovskite heterostructure ferroelectricFacilitates growth of heterostructure single crystals with high polarized-light sensitivity. researchgate.netresearchgate.net
Polymer Science Initiator for ROP of N-Carboxy Anhydrides (NCAs)Polypeptides (e.g., Poly(N-methyl-L-methionine))Steric hindrance of the initiator affects polymerization and final polymer properties. rsc.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

A major thrust of future research is the development of sustainable and green chemistry approaches for synthesizing this compound and its derivatives. The goal is to minimize the environmental footprint of chemical manufacturing by reducing energy consumption, avoiding hazardous reagents, and decreasing waste generation. nih.gov

Biocatalysis is at the forefront of these efforts. nih.gov The use of enzymes, such as ω-transaminases, offers a green route to amines under mild conditions, typically in aqueous solutions at ambient temperature and pressure. nih.gov This contrasts sharply with traditional methods requiring high heat and pressure. google.comnih.gov Biocatalytic processes are often highly selective, which can shorten multi-step synthesis routes and eliminate the need for protecting groups, thereby reducing waste. nih.gov Research has demonstrated the feasibility of using whole-cell biocatalysts to synthesize amide derivatives of this compound, coupling it with carboxylic acids in aqueous media. nih.govacs.org

The advantages of biocatalysis in the context of green chemistry are numerous:

Mild Reaction Conditions : Avoids the high temperatures and pressures of conventional amination. nih.gov

Reduced Waste : High selectivity minimizes by-product formation. nih.gov

Safety : Eliminates the need for costly and toxic metal catalysts. nih.gov

Environmental Impact : Processes are often run in water, a green solvent, and are generally considered to have a lower environmental impact. nih.gov

Future work will focus on discovering and engineering more robust and efficient enzymes, optimizing reaction conditions to improve yields, and developing integrated, multi-step biocatalytic cascades for the synthesis of complex this compound derivatives. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.